molecular formula C21H13Br2NO2 B3389125 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol CAS No. 913527-07-8

5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol

Cat. No.: B3389125
CAS No.: 913527-07-8
M. Wt: 471.1 g/mol
InChI Key: NGEIVDFIXGKIKP-SOFGYWHQSA-N
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Description

5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, a hydroxynaphthalene moiety, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol typically involves multiple steps:

    Bromination: The initial step involves the bromination of quinoline to introduce bromine atoms at the 5th and 7th positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Vinylation: The next step is the introduction of the vinyl group. This can be done through a Heck reaction, where the brominated quinoline is reacted with a vinyl halide in the presence of a palladium catalyst and a base such as triethylamine.

    Coupling with Hydroxynaphthalene: The final step involves coupling the vinylated quinoline with 2-hydroxynaphthalene. This can be achieved using a Suzuki coupling reaction, where the vinylated quinoline is reacted with a boronic acid derivative of 2-hydroxynaphthalene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation to form quinones.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may induce apoptosis by interacting with cellular pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoquinolin-8-ol: Lacks the vinyl and hydroxynaphthalene moieties.

    2-(2-Hydroxynaphthalen-1-yl)vinylquinolin-8-ol: Lacks the bromine atoms.

    5,7-Dibromo-2-(2-(2-methoxynaphthalen-1-yl)vinyl)quinolin-8-ol: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

The uniqueness of 5,7-Dibromo-2-(2-(2-hydroxynaphthalen-1-yl)vinyl)quinolin-8-ol lies in its combination of bromine atoms, a vinyl group, and a hydroxynaphthalene moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5,7-dibromo-2-[(E)-2-(2-hydroxynaphthalen-1-yl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2NO2/c22-17-11-18(23)21(26)20-16(17)9-7-13(24-20)6-8-15-14-4-2-1-3-12(14)5-10-19(15)25/h1-11,25-26H/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEIVDFIXGKIKP-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=CC3=NC4=C(C=C3)C(=CC(=C4O)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/C3=NC4=C(C=C3)C(=CC(=C4O)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425565
Record name AC1OB7T2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913527-07-8
Record name AC1OB7T2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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